molecular formula C19H20N2O4S B2569007 Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate CAS No. 774225-24-0

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate

Cat. No.: B2569007
CAS No.: 774225-24-0
M. Wt: 372.44
InChI Key: WRSNHXTZVJGPKK-UHFFFAOYSA-N
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Description

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a sophisticated synthetic building block primarily valued in organic methodology and pharmaceutical research. Its structure integrates a tert-butoxycarbonyl (Boc)-protected amine, a phenylsulfonyl group, and a 4-cyanophenyl moiety, making it a versatile intermediate for constructing complex molecules . Compounds with the phenylsulfonylmethylcarbamate structure have been demonstrated as key precursors in asymmetric synthesis, such as in the preparation of N-Boc-protected imines for subsequent Mannich reactions to generate chiral synthons . The sulfone group can act as both an activating group and a versatile handle for further functionalization, while the Boc group offers a robust yet reversible means of amine protection, stable under a variety of reaction conditions but readily removed under acidic conditions . The electron-withdrawing cyano group enhances the compound's crystallinity and may influence its binding affinity in biological systems, suggesting potential in the development of enzyme inhibitors . In medicinal chemistry, carbamate derivatives are a significant class, known to interact with enzymes such as cholinesterases . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSNHXTZVJGPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has a molecular formula of C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S and a molecular weight of approximately 372.44 g/mol. The compound features a tert-butyl group, a cyanophenyl moiety, and a phenylsulfonyl group attached to a carbamate functional group. Its unique structure allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : Research indicates that derivatives of carbamate compounds can inhibit cancer cell proliferation. The specific structure of this compound may enhance its efficacy against certain cancer types by modulating biological pathways involved in tumor growth.
  • Enzyme Inhibition : The compound's sulfonamide group may interact with various enzymes, potentially leading to the development of inhibitors for targets such as carbonic anhydrase and proteases, which are crucial in cancer and inflammatory diseases .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its utility includes:

  • C–N Bond Formation : The compound can facilitate C–N bond formation through photocatalyzed reactions, enabling the synthesis of biologically relevant amines and indoles under mild conditions . This application is particularly valuable in creating libraries of compounds for drug discovery.
  • Multi-step Synthesis : The synthetic pathway for this compound allows for further derivatization at various stages, making it a versatile building block for complex organic synthesis.

The biological activity of this compound has been explored through various interaction studies:

  • Binding Affinity Studies : Initial data suggest that this compound may exhibit significant binding affinity with specific biological targets, which is crucial for assessing its therapeutic potential.
  • Case Studies : Several case studies have documented the effects of similar compounds in inhibiting cancer cell lines and modulating enzyme activity. For example, compounds with structural similarities to this compound have been shown to effectively inhibit the growth of leukemia cells .

Mechanism of Action

The mechanism of action of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the context of its use. The cyanophenyl and phenylsulfonyl groups play a crucial role in its binding affinity and specificity towards target enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and physical properties of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate and analogous carbamate derivatives:

Compound Name Substituents/Functional Groups Molecular Formula Yield (%) Physical State Melting Point (°C) Key Applications/Notes Reference
This compound Phenylsulfonyl, 4-cyanophenyl, tert-butyl carbamate C₁₉H₂₀N₂O₄S 41 White solid 158 (decomp.) Catalysis, medicinal chemistry intermediates
Tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate Phenylsulfonyl, ketone, tert-butyl carbamate C₁₄H₁₉NO₅S 69 White solid 156–157 Novel compound; asymmetric synthesis
Tert-butyl N-(4-cyanooxan-4-yl)carbamate Morpholine ring, cyano, tert-butyl carbamate C₁₁H₁₈N₂O₃ 77 Yellow oil N/A Known intermediate; solubility studies
Tert-butyl (1-(4-cyanophenyl)-3-(methylthio)propyl)carbamate 4-cyanophenyl, methylthio, tert-butyl carbamate C₁₆H₂₁N₂O₂S 67 Yellow oil N/A Functional group compatibility studies
Tert-butyl (4-(methylsulfonyl)phenyl)carbamate Methylsulfonyl, tert-butyl carbamate C₁₂H₁₇NO₄S N/A Solid N/A Biochemical assays; enzyme inhibition
Tert-butyl (1-(4-cyanophenyl)-2-phenylethyl)carbamate 4-cyanophenyl, phenylethyl, tert-butyl carbamate C₂₀H₂₂N₂O₂ 81 White solid N/A Structural analogs for drug design

Structural and Functional Differences

  • Sulfonyl vs. Sulfonamide Groups : The target compound’s phenylsulfonyl group enhances electrophilicity and stability compared to methylsulfonyl derivatives (e.g., tert-butyl (4-(methylsulfonyl)phenyl)carbamate) .
  • Cyanophenyl Substituent: The 4-cyanophenyl group introduces strong electron-withdrawing effects, contrasting with morpholine (e.g., tert-butyl N-(4-cyanooxan-4-yl)carbamate) or methylthio-containing analogs .
  • Physical State : Compounds with aromatic or rigid substituents (e.g., phenylethyl) tend to crystallize as solids, while aliphatic or flexible chains (e.g., methylthio) yield oils .

Research Findings and Implications

  • Thermal Stability : The decomposition temperature of the target compound (158°C) aligns with sulfone-containing analogs (e.g., 156–157°C for tert-butyl (2-oxo-3-(phenylsulfonyl)propyl)carbamate), suggesting comparable stability .
  • Biological Relevance: Methylsulfonyl derivatives (e.g., tert-butyl (4-(methylsulfonyl)phenyl)carbamate) exhibit activity in enzyme inhibition, whereas cyanophenyl-containing compounds may target specific receptors due to their electronic profiles .

Biological Activity

Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate, also known by its CAS number 155396-71-7, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 360.44 g/mol
  • Structure : The compound features a tert-butyl group, a cyanophenyl moiety, and a phenylsulfonyl group which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and receptors. Preliminary studies suggest that it may exhibit:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. In particular, it inhibits amyloid beta peptide (Aβ) aggregation, which is crucial in preventing neurodegeneration associated with Alzheimer's disease .
  • Cell Viability Enhancement : In vitro studies have indicated that the compound can enhance the viability of astrocyte cells exposed to Aβ 1-42, suggesting protective effects against neurotoxic agents .

In Vitro Studies

  • Inhibition of β-secretase and Acetylcholinesterase :
    • IC50 values for β-secretase inhibition were reported at 15.4 nM.
    • The compound demonstrated a significant reduction in Aβ aggregation (85% inhibition at 100 μM) .
  • Astrocyte Protection :
    • Treatment with this compound resulted in improved cell viability (62.98 ± 4.92%) compared to controls treated only with Aβ 1-42 (43.78 ± 7.17%) .
  • Oxidative Stress Reduction :
    • The compound showed a reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation in astrocytes exposed to oxidative stress .

In Vivo Studies

While in vitro results are promising, in vivo studies present mixed findings:

  • In models induced by scopolamine, the compound did not show significant protective effects compared to established treatments like galantamine. This lack of efficacy was attributed to bioavailability issues within the brain .

Case Studies

A notable study focused on the protective effects of this compound against Aβ-induced cytotoxicity in astrocytes:

  • Study Design : Astrocytes were treated with Aβ 1-42 followed by varying concentrations of the compound.
  • Results : The compound significantly reduced TNF-α levels and improved cell viability but did not achieve statistical significance compared to controls treated with galantamine .

Comparative Analysis

To further understand the efficacy of this compound, it is useful to compare it with other related compounds:

Compound Nameβ-secretase Inhibition IC50Acetylcholinesterase Inhibition KiAβ Aggregation Inhibition
This compound15.4 nM0.17 μM85% at 100 μM
GalantamineNot specifiedNot specifiedNot specified

Q & A

Q. What are the common synthetic routes for preparing tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate?

The compound can be synthesized via asymmetric Mannich reactions or multi-step coupling strategies. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate derivatives are prepared using tert-butyl carbamate intermediates, where the sulfonyl group is introduced via nucleophilic substitution or sulfonation reactions. Reaction optimization (e.g., temperature, catalyst loading) is critical for yield and purity . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and carbamate integrity.
  • HPLC-MS : For purity assessment (>95%) and molecular weight verification.
  • X-ray Crystallography : To resolve stereochemistry, as demonstrated in studies of tert-butyl carbamate derivatives with sulfonyl groups .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonyl (S=O, ~1350-1150 cm1^{-1}) stretches .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the tert-butyloxycarbonyl (Boc) protecting group .

Q. What safety precautions are necessary when handling this compound?

  • Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
  • Avoid inhalation of dust; employ respiratory protection if airborne particles are generated.
  • In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What are the solubility properties of this compound?

The compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane or ethyl acetate. Water solubility is low due to the hydrophobic tert-butyl and phenylsulfonyl groups. Solubility profiles should be confirmed experimentally for specific reaction conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Asymmetric catalysis (e.g., chiral Brønsted acids or organocatalysts) can induce enantioselectivity in Mannich-type reactions. For example, tert-butyl carbamates with sulfonyl groups achieve >90% enantiomeric excess (ee) using L-proline-derived catalysts. Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., toluene vs. THF) significantly impact stereoselectivity .

Q. What mechanistic insights explain the reactivity of the phenylsulfonyl group?

The sulfonyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic attacks in cross-coupling reactions. Computational studies (DFT) suggest that steric hindrance from the tert-butyl group slows undesired side reactions, such as dimerization .

Q. How can contradictory spectroscopic data be resolved?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or rotameric equilibria. Strategies include:

  • Variable Temperature (VT) NMR : To identify dynamic processes (e.g., hindered rotation around the sulfonyl group).
  • 2D NMR (COSY, NOESY) : To assign overlapping proton signals.
  • High-Resolution MS : To distinguish between isobaric impurities and the target compound .

Q. What pharmacological applications are being explored for this compound?

The tert-butyl carbamate scaffold is investigated as a protease inhibitor precursor in antiviral and anticancer drug development. The 4-cyanophenyl group may enhance binding to hydrophobic enzyme pockets, while the sulfonyl moiety mimics transition-state intermediates in enzymatic catalysis .

Q. How can computational modeling optimize derivatization strategies?

Molecular docking (AutoDock, Schrödinger Suite) predicts interactions with biological targets (e.g., kinases, proteases). QSAR models correlate substituent electronic properties (Hammett σ constants) with activity, guiding the design of analogs with improved potency or reduced toxicity .

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